molecular formula C18H19FN6O2S B2694314 N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide CAS No. 2415510-52-8

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide

Cat. No.: B2694314
CAS No.: 2415510-52-8
M. Wt: 402.45
InChI Key: YQEWAEIJSLKKNC-UHFFFAOYSA-N
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Description

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl ring, an azetidinyl ring, and an imidazole sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the fluorophenyl group and the imidazole sulfonamide moiety contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c1-23-10-9-20-18(23)28(26,27)24(2)15-11-25(12-15)17-8-7-16(21-22-17)13-3-5-14(19)6-4-13/h3-10,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEWAEIJSLKKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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